molecular formula C12H7ClFNO2 B8408440 4-(4-Chloro-2-fluorophenyl)nicotinic acid

4-(4-Chloro-2-fluorophenyl)nicotinic acid

Cat. No. B8408440
M. Wt: 251.64 g/mol
InChI Key: VCLJNXICBACRBN-UHFFFAOYSA-N
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Patent
US08901305B2

Procedure details

To a solution of methyl 4-(4-chloro-2-fluorophenyl)nicotinate (15 g, 56.5 mmol) (as prepared in Ex 1, Part B) in a solvent mixture of methanol (150 mL) and water (150 mL) cooled to 0° C. was added sodium hydroxide (9.03 g, 226 mmol) and the mixture was warmed to room temperature and stirred for 1 h. The reaction mixture was concentrated under reduced pressure and pH of the resultant aqueous solution was adjusted to pH=4 using 1.5 N Hydrochloric acid during which time the product crashed out as a solid. Filtration of the mixture provided 4-(4-chloro-2-fluorophenyl)nicotinic acid (9 g, 35.8 mmol, 63% yield) as an off white solid. LC/MS (ESI) m/e 252.0 [(M+H)+, calcd for C12H8ClFNO2 252.1]; LC/MS retention time (method A): tR=0.97 min.
Name
methyl 4-(4-chloro-2-fluorophenyl)nicotinate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([C:14]([O:16]C)=[O:15])=[CH:12][N:11]=[CH:10][CH:9]=2)=[C:4]([F:18])[CH:3]=1.CO.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][N:11]=[CH:10][CH:9]=2)=[C:4]([F:18])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
methyl 4-(4-chloro-2-fluorophenyl)nicotinate
Quantity
15 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1=CC=NC=C1C(=O)OC)F
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.03 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and pH of the resultant aqueous solution
FILTRATION
Type
FILTRATION
Details
Filtration of the mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1=CC=NC=C1C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.8 mmol
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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